Ethyl (2,6-dichloropyrimidin-4-yl)carbamate

Description

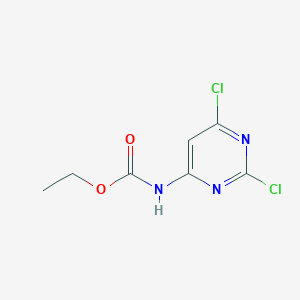

Ethyl (2,6-dichloropyrimidin-4-yl)carbamate is a synthetic organic compound featuring a pyrimidine ring substituted with chlorine atoms at the 2- and 6-positions and an ethyl carbamate group at the 4-position.

Properties

CAS No. |

39513-63-8 |

|---|---|

Molecular Formula |

C7H7Cl2N3O2 |

Molecular Weight |

236.05 g/mol |

IUPAC Name |

ethyl N-(2,6-dichloropyrimidin-4-yl)carbamate |

InChI |

InChI=1S/C7H7Cl2N3O2/c1-2-14-7(13)12-5-3-4(8)10-6(9)11-5/h3H,2H2,1H3,(H,10,11,12,13) |

InChI Key |

YDAYIPWDWIADMT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC(=NC(=N1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2,6-dichloropyrimidin-4-yl)carbamate typically involves the reaction of 2,6-dichloropyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The general reaction scheme is as follows:

2,6-Dichloropyrimidine+Ethyl chloroformateBaseEthyl (2,6-dichloropyrimidin-4-yl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,6-dichloropyrimidin-4-yl)carbamate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The carbamate ester can be hydrolyzed to yield the corresponding carbamic acid and ethanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) are commonly used.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate the hydrolysis of the carbamate ester.

Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) can be employed.

Major Products Formed

Nucleophilic substitution: Substituted pyrimidines with various functional groups.

Hydrolysis: Carbamic acid and ethanol.

Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

Ethyl (2,6-dichloropyrimidin-4-yl)carbamate is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure for different applications. Common reactions include:

- Nucleophilic Substitution : The chlorine atoms can be replaced by various nucleophiles, enabling the formation of diverse derivatives.

- Hydrolysis : The carbamate group can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Chlorine atoms replaced by nucleophiles | Various substituted products |

| Hydrolysis | Conversion of carbamate to acid or amine | Corresponding acid/amine |

Pharmaceutical Development

The compound has shown potential in pharmaceutical applications, particularly in drug development targeting microbial infections and cancers. Its structural similarity to other biologically active compounds allows it to interact with biological macromolecules such as proteins and nucleic acids.

Case Study: Interaction with Biological Targets

Research has indicated that this compound can bind to specific enzymes or receptors involved in disease pathways. For instance, studies on its binding affinity to estrogen receptors have highlighted its potential role as a therapeutic agent in hormone-related cancers .

Agricultural Chemistry

In addition to its pharmaceutical applications, this compound is being explored for use in agricultural chemistry. Its properties may allow it to act as a pesticide or herbicide, targeting specific pests while minimizing harm to non-target organisms.

Research Findings

Ongoing research continues to uncover new applications for this compound. Investigations into its reactivity with biological systems have revealed insights into how modifications can enhance its pharmacological properties. For example, substituents on the pyrimidine core significantly influence biological activity, with certain modifications leading to improved efficacy against cancer cell lines .

Table 2: Summary of Biological Activities

Mechanism of Action

The mechanism of action of ethyl (2,6-dichloropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, inhibition of acetylcholinesterase can result in increased levels of acetylcholine, affecting neurotransmission.

Comparison with Similar Compounds

Key Observations :

- Chlorine Substitution: The 2,6-dichloro configuration in the target compound and A131086 enhances electronic withdrawal compared to mono-chloro analogs (A436555), which may affect reactivity in nucleophilic substitution reactions .

- Functional Group Variations : Compounds like Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () demonstrate how sulfur-containing groups alter physicochemical properties, such as increased lipophilicity .

Biological Activity

Ethyl (2,6-dichloropyrimidin-4-yl)carbamate, with the molecular formula C9H10Cl2N2O2, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Compound Overview

This compound features a pyrimidine ring substituted with chlorine atoms at the 2 and 6 positions and an ethyl carbamate group at the 4 position. Its structure allows for diverse reactivity patterns, making it a valuable intermediate in organic synthesis and a candidate for pharmacological development.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. Research has indicated that compounds with similar structures can exhibit a range of activities, including:

- Antiviral Effects : Some pyrimidine derivatives have shown antiviral properties by inhibiting viral replication through interference with nucleic acid synthesis.

- Antitumor Activity : Similar compounds have been investigated for their potential to inhibit tumor growth by targeting specific enzymes involved in cell proliferation .

- Enzyme Inhibition : this compound may interact with enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division .

1. Antiviral Activity

A study exploring the antiviral properties of pyrimidine derivatives found that certain compounds exhibited significant inhibition of viral replication. This compound was included in assays that tested its efficacy against various viruses, showing promising results in reducing viral load in infected cell lines .

2. Antitumor Potential

Research on similar pyrimidine compounds has demonstrated their ability to inhibit key signaling pathways involved in cancer progression. For instance, studies have shown that derivatives can effectively block the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This compound's structural similarity suggests it may possess comparable inhibitory effects .

3. Enzyme Interaction Studies

Investigations into the binding affinity of this compound with specific enzymes have revealed its potential as a competitive inhibitor. For example, its interaction with DHFR was characterized through kinetic studies demonstrating that it could effectively compete with substrate binding, leading to decreased enzyme activity .

Data Table: Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Antitumor | Inhibition of EGFR signaling | |

| Enzyme Inhibition | Competitive inhibition of DHFR |

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Future studies may focus on:

- Structural Modifications : Exploring how changes in the chemical structure can enhance biological activity or selectivity.

- In Vivo Studies : Conducting animal models to assess therapeutic efficacy and safety profiles.

- Combination Therapies : Investigating synergistic effects when combined with other therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.